molecular formula C22H23N7O B8529839 Plasma kallikrein-IN-4

Plasma kallikrein-IN-4

Cat. No.: B8529839
M. Wt: 401.5 g/mol
InChI Key: BYZNGWXDOMLVBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of plasma kallikrein-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Plasma kallikrein-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(2-methylquinolin-6-yl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H23N7O/c1-13-8-21(23)26-15(3)18(13)10-24-22(30)20-12-29(28-27-20)11-16-5-7-19-17(9-16)6-4-14(2)25-19/h4-9,12H,10-11H2,1-3H3,(H2,23,26)(H,24,30)

InChI Key

BYZNGWXDOMLVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CN3C=C(N=N3)C(=O)NCC4=C(N=C(C=C4C)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (4,6-dimethyl-5-((1-((2-methylquinolin-6-yl)methyl)-1H-1,2,3-triazole-4-carboxamido)methyl)pyridin-2-yl)carbamate (131.9 mg, 0.263 mmol) in DCM (1.2 ml) was added TFA (0.405 ml, 5.26 mmol). Reaction mixture was stirred overnight at 23° C. Reaction mixture was evaporated to afford the crude material, which was purified by preparative HPLC (Sunfire C18-ODB, 5 μm, 100×30 mm, elution with A=water+0.1% TFA and B=ACN+0.1% TFA, gradient from 5% to 100% B in 25 min, flow: 40 mL/min). Fractions were combined and acetonitrile was evaporated. Residual aqueous layer was frozen and lyophilized to afford the product as a TFA salt, which was dissolved in acetonitrile/methanol and eluted through a PL-HCO3 MP-resin column (Stratosphere SPE). The eluted solution was evaporated, and the residue was triturated in Et2O and filtered to afford the title compound as a free base. 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (s, 1H), 8.62 (broad s, 1H), 8.24 (d, 1H), 7.91 (d, 1H), 7.86 (s, 1H), 7.66 (d, 1H), 7.43 (d, 1H), 6.37 (broad s, 1H), 5.82 (s, 2H), 4.33 (d, 2H), 2.64 (s, 3H), 2.42 (s, 3H), 2.29 (s, 3H); HPLC (Method G) Rt=0.932 min; MS (Method F) [M+H]+=402.5.
Name
tert-butyl (4,6-dimethyl-5-((1-((2-methylquinolin-6-yl)methyl)-1H-1,2,3-triazole-4-carboxamido)methyl)pyridin-2-yl)carbamate
Quantity
131.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.405 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name

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